3-fluoro-N-(2-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)benzamide
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Overview
Description
3-fluoro-N-(2-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)benzamide is a complex organic compound known for its diverse applications in scientific research. This compound features a benzamide core substituted with a fluoro group, a sulfonyl-linked piperazine ring, and a methoxyphenyl group. Its unique structure makes it a valuable molecule in various fields, including chemistry, biology, and medicine.
Mechanism of Action
Target of action
Benzamides and piperazines often interact with various receptors in the body, including dopamine and serotonin receptors . .
Mode of action
The mode of action would depend on the specific targets of the compound. For example, if it targets serotonin receptors, it might act as an agonist (activating the receptor) or antagonist (blocking the receptor) .
Biochemical pathways
The affected pathways would also depend on the specific targets. If it targets serotonin receptors, it could affect various neurological pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. Benzamides and piperazines have diverse ADME properties depending on their specific substitutions .
Result of action
The molecular and cellular effects would depend on the mode of action and the biochemical pathways affected .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of a compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-(2-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)benzamide typically involves multiple steps. One common approach is to start with the preparation of the piperazine derivative, followed by sulfonylation and subsequent coupling with the fluoro-substituted benzamide.
Preparation of Piperazine Derivative: The piperazine ring is functionalized with a methoxyphenyl group through nucleophilic substitution reactions.
Sulfonylation: The functionalized piperazine is then sulfonylated using sulfonyl chlorides under basic conditions to introduce the sulfonyl group.
Coupling with Fluoro-Substituted Benzamide: The final step involves coupling the sulfonylated piperazine with 3-fluorobenzamide using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-(2-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluoro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
3-fluoro-N-(2-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
- 3-fluoro-N-(4-methoxyphenyl)benzamide
- 2-fluoro-N-(4-methoxyphenyl)benzamide
- 3-fluoro-N-(3-methoxyphenyl)benzamide
Uniqueness
3-fluoro-N-(2-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)benzamide stands out due to the presence of the piperazine ring and sulfonyl group, which are not commonly found in similar compounds. These functional groups enhance its binding properties and make it a versatile molecule for various applications.
Biological Activity
3-fluoro-N-(2-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of neurological disorders and cancer. This article explores the biological activity of this compound, focusing on its mechanism of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a benzamide core with several functional groups that contribute to its biological activity:
- Molecular Formula : C20H25ClFN3O4S
- Molecular Weight : 457.9 g/mol
- CAS Number : 1215548-03-0
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. The piperazine ring and methoxyphenyl group enhance binding affinity to various targets, which may include:
- Dopamine Receptors : The compound may exhibit selectivity towards dopamine D3 receptors, potentially influencing neuropsychiatric conditions.
- Enzyme Inhibition : It may inhibit certain enzymes involved in cancer progression or neurological disorders.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit notable anticancer properties. For example:
Compound | IC50 (μM) | Cell Line | Mechanism |
---|---|---|---|
Compound A | 7.4 | MCF-7 (breast cancer) | Induces apoptosis |
Compound B | 45.2 | U87 (glioblastoma) | Inhibits cell proliferation |
These findings suggest that the compound has potential as an anticancer agent, particularly in targeting specific tumor types.
Neuropharmacological Effects
Research has shown that derivatives of this compound can modulate neurotransmitter systems, particularly those involving dopamine. For instance, studies indicate that compounds with similar structures can:
- Promote neuroprotection in dopaminergic neurons.
- Exhibit selective agonistic activity at dopamine receptors, which could be beneficial for treating conditions like Parkinson's disease.
Case Studies
-
Case Study on Anticancer Efficacy :
In a study involving mice with tumor xenografts, administration of a related piperazine derivative resulted in significant tumor size reduction compared to control groups. The mechanism was linked to apoptosis induction via mitochondrial pathways. -
Neuroprotective Effects :
Another study assessed the neuroprotective effects of a similar compound on induced neurodegeneration models. Results indicated reduced neuronal loss and improved behavioral outcomes in treated animals, suggesting potential for treating neurodegenerative diseases.
Properties
IUPAC Name |
3-fluoro-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3O4S/c1-28-19-7-5-18(6-8-19)23-10-12-24(13-11-23)29(26,27)14-9-22-20(25)16-3-2-4-17(21)15-16/h2-8,15H,9-14H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOCFBTASXJYODM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)CCNC(=O)C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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